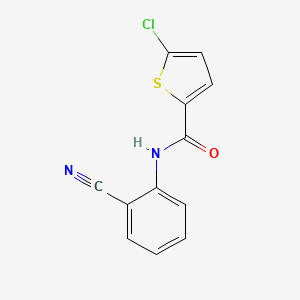![molecular formula C18H14Cl2N2O2S B2687769 N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-67-1](/img/structure/B2687769.png)
N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Applications
Several studies have investigated compounds structurally related to N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide for their potential anticonvulsant effects. For example, YM928, a selective alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, demonstrated marked suppression of motor seizures and afterdischarge induced by electrical stimulation in a rat model of complex partial seizures. This suggests potential applications of related compounds in treating epilepsy and other seizure disorders (Yamashita et al., 2004).
Antimicrobial Activity
Compounds with structural similarities to this compound have been explored for their antimicrobial properties. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a novel, nonmutagenic antibacterial agent with specific activity against anaerobic bacteria (Dickens et al., 1991). This highlights the potential of this compound derivatives in developing new antibacterial agents.
Anticancer Evaluation
The synthesis and evaluation of compounds related to this compound for anticancer activity have been documented. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Ravinaik et al., 2021).
Antioxidant Activity
Research on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, has shown significant anti-pathogenic activity, correlated with the presence of halogen atoms on the phenyl substituent. These findings could inform the design of this compound derivatives with enhanced biological activities (Limban et al., 2011).
Mécanisme D'action
Target of Action
The primary target of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Similar compounds have been reported to affect mycobacterium tuberculosis energetics .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been reported to inhibit photosynthesis . They block the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to inhibit photosynthesis , which could affect a variety of downstream processes, including ATP production and carbon fixation.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to have significant effects on mycobacterium tuberculosis energetics .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to be used in a variety of environments, including agricultural and aquatic settings .
Propriétés
IUPAC Name |
N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-14-7-6-12(10-15(14)20)16-11-21-18(25-16)22-17(23)8-9-24-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFLBJKWQXOHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

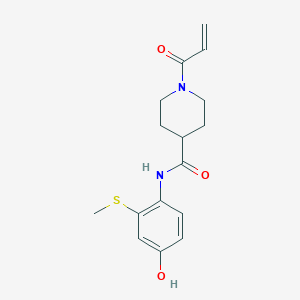
![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)

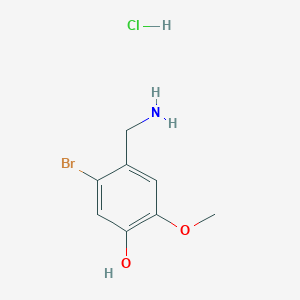
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)
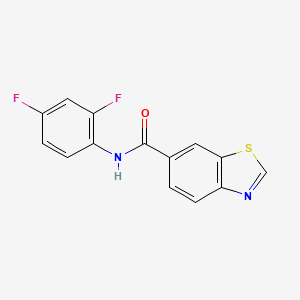
![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)
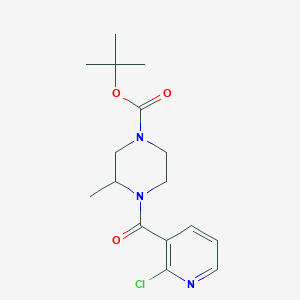
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)
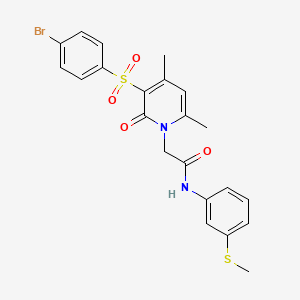
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)
